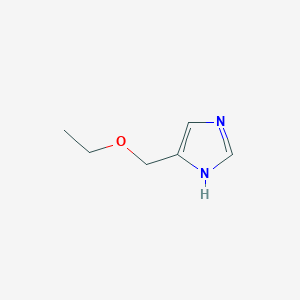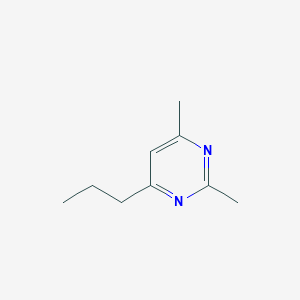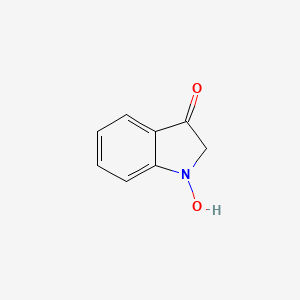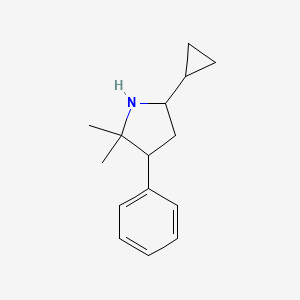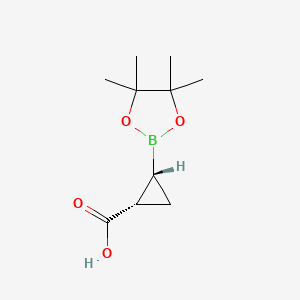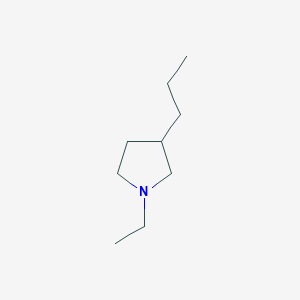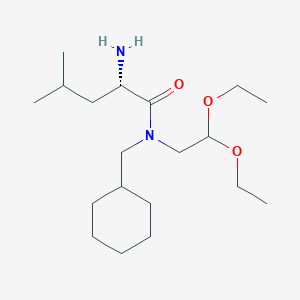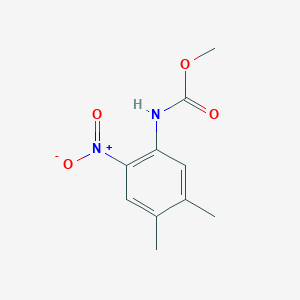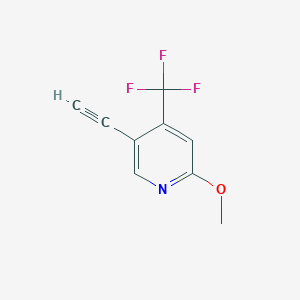
5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine is a synthetic organic compound characterized by the presence of an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxy-4-(trifluoromethyl)pyridine, which can be synthesized through the reaction of 2-methoxypyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
The ethynylation step involves the introduction of an ethynyl group at the 5-position of the pyridine ring. This can be achieved through a Sonogashira coupling reaction, where 2-methoxy-4-(trifluoromethyl)pyridine is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Strong bases like sodium hydride or nucleophilic reagents such as alkyl halides.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular dynamics and interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its trifluoromethyl group enhances the stability and bioactivity of these products, making them more effective in pest control and other applications.
Wirkmechanismus
The mechanism of action of 5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The ethynyl group can form covalent bonds with target proteins, while the trifluoromethyl group can enhance binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-(trifluoromethyl)pyridine: Similar structure but lacks the ethynyl group.
5-Ethynyl-2-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.
2-Methoxy-4-(trifluoromethyl)pyridine: Similar structure but lacks the ethynyl group.
Uniqueness
5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine is unique due to the combination of its functional groups. The presence of both the ethynyl and methoxy groups, along with the trifluoromethyl group, provides a distinct set of chemical properties that can be exploited in various applications. This combination allows for versatile chemical modifications and enhances the compound’s potential in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H6F3NO |
|---|---|
Molekulargewicht |
201.14 g/mol |
IUPAC-Name |
5-ethynyl-2-methoxy-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H6F3NO/c1-3-6-5-13-8(14-2)4-7(6)9(10,11)12/h1,4-5H,2H3 |
InChI-Schlüssel |
OQQXDOPPFRITAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



